3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine
Description
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a heterocyclic compound featuring a pyridine ring linked via a piperidine-carbonyl group to a 1,3,4-oxadiazole moiety substituted with a furan-2-yl group. Its molecular formula is C₁₈H₁₈N₄O₄, with a molecular weight of 354.4 g/mol . The structure combines aromatic (pyridine, furan) and non-aromatic (piperidine) rings, along with the oxadiazole heterocycle, which is known for its bioisosteric properties and role in medicinal chemistry.
The furan group may enhance electron-rich interactions, while the piperidine linker could improve solubility and conformational flexibility compared to bulkier substituents.
Properties
IUPAC Name |
[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-17(13-3-1-7-18-11-13)21-8-5-12(6-9-21)15-19-20-16(24-15)14-4-2-10-23-14/h1-4,7,10-12H,5-6,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUMXNKZTCNZHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in acidic media.
Synthesis of the 1,3,4-Oxadiazole Ring: This can be achieved through the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or via cyclization reactions involving amines and aldehydes.
Coupling Reactions: The final step involves coupling the synthesized heterocycles using appropriate coupling agents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, continuous flow reactors, and automated synthesis techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-diones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Furan-2,5-diones
Reduction: Amines
Substitution: Alkylated piperidine derivatives
Scientific Research Applications
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
LMM5 and LMM11 (Antifungal Oxadiazoles)
- LMM5 : 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide .
3-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]pyridine (3l)
4-{5-[(4-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}butyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
- Structure : Dual oxadiazole cores connected via sulfanyl chains .
- Impact : Sulfanyl linkages introduce rigidity and disulfide-like redox sensitivity, contrasting with the target compound’s single oxadiazole and flexible piperidine.
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidine
- Structure : Cyclopropyl-substituted oxadiazole and oxazole-carbonyl-piperidine .
- Impact : Cyclopropyl groups often enhance metabolic stability compared to furan, suggesting the target compound may have shorter half-life but better solubility.
Pharmacological and Physicochemical Properties
Molecular Weight and Lipophilicity
Smaller compounds like 3l may exhibit better membrane permeability, while bulkier derivatives (e.g., LMM11) could have prolonged target engagement.
Electronic Effects
- Furan vs. Methoxy/cyclopropyl : Furan’s electron-rich π-system facilitates hydrogen bonding and π-π stacking, whereas methoxy (LMM5) or cyclopropyl groups prioritize hydrophobic interactions.
Biological Activity
3-{4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl}pyridine is a complex organic compound that has garnered attention for its potential biological activities. The presence of the furan and oxadiazole moieties suggests a diverse range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 328.4 g/mol. The structure incorporates a piperidine ring, which enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H16N2O3 |
| Molecular Weight | 328.4 g/mol |
| IUPAC Name | This compound |
Biological Activity Overview
Research indicates that compounds containing the oxadiazole and furan rings exhibit a wide spectrum of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole can possess significant antibacterial and antifungal properties. For instance, compounds with similar structures have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with some exhibiting lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics like gentamicin .
- Anticancer Properties : The oxadiazole scaffold has been linked to anticancer activity. Research suggests that such compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle proteins and the inhibition of specific kinases .
- Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of oxadiazole derivatives, which may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds related to this compound:
Antimicrobial Activity
A study investigated the antimicrobial efficacy of various oxadiazole derivatives against Mycobacterium tuberculosis. The most active compounds demonstrated IC90 values ranging from 3.73 to 4.00 μM, indicating strong potential for further development as anti-tubercular agents .
Anticancer Activity
In vitro assays revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value of 10 μM against breast cancer cells, indicating promising anticancer properties .
Molecular docking studies suggest that these compounds may interact with key enzymes involved in disease pathways. For instance, binding affinity studies indicated that some derivatives effectively inhibit mycobacterial enoyl reductase (InhA), crucial for fatty acid biosynthesis in bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
